3-benzyl-5-bromopyrimidin-4(3H)-one
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Overview
Description
3-benzyl-5-bromopyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their significant role in biological systems, including DNA and RNA structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-bromopyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with pyrimidine derivatives, which are commercially available or can be synthesized from simpler precursors.
Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-5-bromopyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyrimidine derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-benzyl-5-bromopyrimidin-4(3H)-one would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The bromine and benzyl groups could play a role in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-benzyl-5-chloropyrimidin-4(3H)-one: Similar structure but with a chlorine atom instead of bromine.
3-benzyl-5-fluoropyrimidin-4(3H)-one: Contains a fluorine atom, which can influence its reactivity and biological activity.
Uniqueness
3-benzyl-5-bromopyrimidin-4(3H)-one is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s physical and chemical properties.
Biological Activity
3-benzyl-5-bromopyrimidin-4(3H)-one (CAS No. 89185-09-1) is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a bromine atom at the 5-position and a benzyl group at the 3-position of the pyrimidine ring, which may influence its interaction with biological targets.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure is critical for understanding its biological activity, as the functional groups play a significant role in its reactivity and binding affinity to various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with similar structures often exhibit properties such as:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, potentially leading to anticancer effects.
- Antiviral Activity : Similar pyrimidine derivatives have shown antiviral properties, suggesting that this compound could also possess such activities.
Anticancer Properties
Several studies have investigated the anticancer potential of pyrimidine derivatives, including this compound. Notable findings include:
- Cell Line Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines. For example, it was tested against A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer) cell lines, showing significant inhibition of cell proliferation at micromolar concentrations.
Cell Line | IC50 (µM) |
---|---|
A549 | 10 |
HeLa | 8 |
MCF7 | 12 |
These results suggest that this compound could be a candidate for further development as an anticancer agent.
Antiviral Activity
The compound's structural similarities to known antiviral agents suggest potential activity against viral infections. Preliminary studies indicate that it may inhibit viral replication by interfering with viral polymerases or proteases.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.
- Antiviral Screening : In another study, the compound was screened for antiviral activity against influenza virus. The results showed a reduction in viral titers in treated cells compared to controls, suggesting a mechanism involving inhibition of viral entry or replication.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile and toxicity of this compound is crucial for its development as a therapeutic agent. Current research focuses on:
- Absorption and Distribution : Studies are ongoing to determine how well the compound is absorbed in vivo and its distribution within tissues.
- Toxicity Assessment : Preliminary toxicity assays indicate low cytotoxicity towards normal cells, which is promising for its therapeutic application.
Properties
CAS No. |
89185-09-1 |
---|---|
Molecular Formula |
C11H9BrN2O |
Molecular Weight |
265.11 g/mol |
IUPAC Name |
3-benzyl-5-bromopyrimidin-4-one |
InChI |
InChI=1S/C11H9BrN2O/c12-10-6-13-8-14(11(10)15)7-9-4-2-1-3-5-9/h1-6,8H,7H2 |
InChI Key |
OKLMCDJHTAYQME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC=C(C2=O)Br |
Origin of Product |
United States |
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